4-methyl-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
4-methyl-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound characterized by the presence of pyrrolidine rings. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to enhance the pharmacophore space and contribute to the stereochemistry of molecules .
Preparation Methods
The synthesis of 4-methyl-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide involves multiple steps, including the construction of the pyrrolidine ring and its functionalization. The synthetic routes typically involve the use of cyclic or acyclic precursors, followed by functionalization of preformed pyrrolidine rings . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-methyl-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications. It is used in medicinal chemistry for the development of bioactive molecules with target selectivity. The pyrrolidine ring in this compound enhances its biological activity and contributes to its potential as a drug candidate . Additionally, it may be used in the study of structure-activity relationships (SAR) to understand the influence of steric factors on biological activity .
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to its binding mode to enantioselective proteins, leading to different biological profiles . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to 4-methyl-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific functionalization and the resulting biological activity.
Properties
Molecular Formula |
C23H27N3O4S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C23H27N3O4S/c1-17-10-11-18(16-21(17)31(29,30)26-14-6-7-15-26)22(27)24-20-9-3-2-8-19(20)23(28)25-12-4-5-13-25/h2-3,8-11,16H,4-7,12-15H2,1H3,(H,24,27) |
InChI Key |
JDYGQAPHABDNGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
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